

Spectroscopic data of 4-Valerylphenol (NMR, IR, MS)

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Compound of Interest

Compound Name: *4-Valerylphenol*

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Valerylphenol**

Introduction

4-Valerylphenol, also known as 4'-hydroxyvalerophenone, is an organic compound with the molecular formula $C_{11}H_{14}O_2$.^[1] As a member of the hydroxyketone family, it possesses a phenol group and a pentanoyl (valeryl) group attached to a benzene ring in a para configuration. This bifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals.^[1] Accurate and comprehensive characterization of such molecules is paramount for ensuring purity, verifying identity, and understanding reactivity in drug development and materials science.

This guide provides a detailed analysis of the expected spectroscopic signature of **4-Valerylphenol** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and fundamental spectroscopic principles, we will establish a reliable analytical framework for researchers working with this compound.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the **4-Valerylphenol** molecule are systematically labeled as shown in the diagram below. This convention will be used throughout the NMR and MS analyses.

Caption: Labeled structure of **4-Valerylphenol**.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of **4-Valerylphenol** is predicted to show distinct signals for the phenolic proton, the aromatic protons, and the protons of the aliphatic valeryl chain.

Interpretation and Causality

- Aromatic Region (δ 6.9 - 8.0 ppm): The benzene ring is para-substituted with an electron-donating hydroxyl group (-OH) and an electron-withdrawing acyl group (-C(O)R). The -OH group increases electron density at the ortho (C2, C6) and para (C4) positions, causing the attached protons (H2, H6) to be shielded and appear upfield. Conversely, the acyl group deshields its ortho positions (C3, C5), shifting the attached protons (H3, H5) downfield. This creates a characteristic AA'BB' system, which often appears as two distinct doublets.
 - H3/H5 Protons: These protons are ortho to the carbonyl group and will be the most deshielded aromatic protons, expected to appear around δ 7.9 ppm.
 - H2/H6 Protons: These protons are ortho to the hydroxyl group and will be shielded, appearing further upfield around δ 6.9 ppm.
- Phenolic Proton (δ ~5-10 ppm): The chemical shift of the -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with D₂O.
- Aliphatic Chain (δ 0.9 - 3.0 ppm):
 - H8 Protons (α -CH₂): The methylene group adjacent to the carbonyl (C8) is deshielded and will appear as a triplet around δ 2.9 ppm.
 - H11 Protons (ω -CH₃): The terminal methyl group (C11) is the most shielded and will appear as a triplet around δ 0.9 ppm.

- H9 and H10 Protons (β , γ -CH₂): The intermediate methylene groups will appear as overlapping multiplets, likely a sextet for H9 and a sextet for H10, in the range of δ 1.3 - 1.7 ppm.

Predicted ¹H NMR Data Summary

Labeled Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H11	~ 0.9	Triplet (t)	3H
H10	~ 1.4	Sextet	2H
H9	~ 1.6	Sextet	2H
H8	~ 2.9	Triplet (t)	2H
H2, H6	~ 6.9	Doublet (d)	2H
H3, H5	~ 7.9	Doublet (d)	2H
-OH	5 - 10 (variable)	Broad Singlet (br s)	1H

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Valerylphenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is used, typically with 16 to 64 scans to achieve an adequate signal-to-noise ratio.
- Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, C2 is equivalent to C6, and C3 is equivalent to C5, resulting in 9 unique carbon signals instead of 11.

Interpretation and Causality

- Carbonyl Carbon (C7): The C=O carbon is highly deshielded and will appear furthest downfield, typically above δ 200 ppm.[2]
- Aromatic Carbons (δ 115 - 165 ppm):
 - C1 (C-OH): This carbon, attached to the electronegative oxygen, will be significantly deshielded, appearing around δ 162 ppm.[3]
 - C4 (C-C=O): The ipso-carbon attached to the valeryl group will be found around δ 130 ppm. Its exact shift is influenced by the carbonyl group.
 - C3/C5: These carbons, ortho to the carbonyl group, are deshielded and appear around δ 131 ppm.[3][4]
 - C2/C6: These carbons, ortho to the hydroxyl group, are shielded and appear upfield around δ 115 ppm.[3]
- Aliphatic Carbons (δ 13 - 40 ppm):
 - C8 (α -CH₂): The carbon adjacent to the carbonyl is deshielded, appearing around δ 38 ppm.
 - C11 (ω -CH₃): The terminal methyl carbon is the most shielded, appearing furthest upfield around δ 14 ppm.
 - C9/C10: The remaining methylene carbons will appear in the region of δ 20-30 ppm.

Predicted ¹³C NMR Data Summary

Labeled Carbon	Predicted Chemical Shift (δ , ppm)
C7 (C=O)	~ 201.0
C1	~ 162.0
C3, C5	~ 131.5
C4	~ 130.0
C2, C6	~ 115.5
C8	~ 38.5
C10	~ 26.0
C9	~ 22.5
C11	~ 14.0

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Setup: Use the same spectrometer as for ^1H NMR.
- Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This requires a larger number of scans (e.g., 1024 or more) compared to ^1H NMR.
- Processing: Process the data similarly to the ^1H NMR spectrum, referencing the solvent peak (e.g., CDCl_3 at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation and Causality

- O-H Stretch (3550 - 3200 cm^{-1}): The phenolic hydroxyl group will produce a strong and characteristically broad absorption band in this region due to intermolecular hydrogen bonding.[5][6]
- C-H Aromatic Stretch (>3000 cm^{-1}): Weak to medium sharp peaks will appear just above 3000 cm^{-1} corresponding to the C-H bonds on the benzene ring.
- C-H Aliphatic Stretch (<3000 cm^{-1}): Medium to strong sharp peaks will appear just below 3000 cm^{-1} (typically 2960-2850 cm^{-1}) from the C-H bonds of the valeryl chain.
- C=O Carbonyl Stretch (1685 - 1665 cm^{-1}): A very strong, sharp absorption band is expected for the aryl ketone carbonyl group. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm^{-1}).[7]
- C=C Aromatic Stretch (1600 - 1450 cm^{-1}): Several medium to strong sharp peaks will appear in this region, characteristic of the benzene ring.
- C-O Stretch (~1220 cm^{-1}): A strong peak corresponding to the stretching of the C-O bond of the phenol group is expected.[5]
- C-H Out-of-Plane Bending (~830 cm^{-1}): A strong peak in this region is indicative of 1,4-(para) disubstitution on a benzene ring.[8]

Predicted IR Absorption Data

Functional Group Vibration	Predicted Position (cm^{-1})	Intensity
Phenol O-H Stretch	3550 - 3200	Strong, Broad
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	2960 - 2850	Strong
Ketone C=O Stretch	~ 1670	Strong, Sharp
Aromatic C=C Stretch	1600, 1510, 1450	Medium-Strong
Phenol C-O Stretch	~ 1220	Strong
para-substitution C-H Bend	~ 830	Strong

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of solid **4-Valerylphenol** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Presentation: The data is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

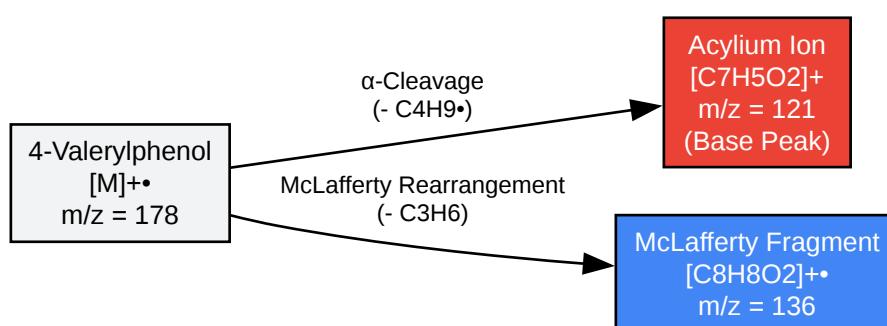
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique that causes extensive fragmentation.

Interpretation and Causality

The molecular formula of **4-Valerylphenol** is C₁₁H₁₄O₂, giving it a molecular weight of 178.23 g/mol .[\[1\]](#)

- Molecular Ion (M⁺): The parent ion peak is expected at m/z = 178.
- Major Fragmentation Pathways:
 - Alpha-Cleavage (Benzylic Cleavage): The most favorable cleavage often occurs at the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain (C7-C8 bond). This results in the formation of a stable acylium ion.
 - Fragment: [HOC₆H₄CO]⁺
 - Expected m/z: 121 (This is often the base peak for p-hydroxy-alkyl-phenones).[\[9\]](#)[\[10\]](#)

- McLafferty Rearrangement: Ketones with a hydrogen atom on the gamma-carbon (C10) can undergo this characteristic rearrangement. A six-membered transition state leads to the cleavage of the C α -C β bond (C8-C9) and the elimination of a neutral alkene (propene in this case), generating a radical cation.
 - Fragment: $[\text{HOC}_6\text{H}_4\text{C}(\text{OH})=\text{CH}_2]^{+\cdot}$
 - Expected m/z: 136



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Caption: Predicted major fragmentation pathways for **4-Valerylphenol** in EI-MS.

Predicted Mass Spectrometry Data

m/z Value	Proposed Fragment Identity	Significance
178	$[\text{C}_{11}\text{H}_{14}\text{O}_2]^{+\cdot}$ (Molecular Ion)	Parent Peak
136	$[\text{HOC}_6\text{H}_4\text{C}(\text{OH})=\text{CH}_2]^{+\cdot}$	McLafferty Rearrangement
121	$[\text{HOC}_6\text{H}_4\text{CO}]^{+}$	α-Cleavage, Base Peak
93	$[\text{C}_6\text{H}_5\text{O}]^{+}$ (Phenoxy radical cation)	Loss of CO from m/z 121

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of **4-Valerylphenol** (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph (GC). The sample is vaporized and separated from the solvent and any impurities on the GC column.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).
- **Analysis:** The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
- **Data Presentation:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of **4-Valerylphenol** is reliably achieved through a combination of modern spectroscopic techniques. ^1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific arrangement of the valeryl chain and the para-substitution pattern on the aromatic ring. Infrared spectroscopy serves as a rapid and definitive method to verify the presence of the key phenolic hydroxyl and ketone carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the m/z 121 acylium ion, which provides further structural validation. Together, these methods provide a comprehensive and self-validating spectroscopic profile essential for the quality control and research applications of **4-Valerylphenol**.

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